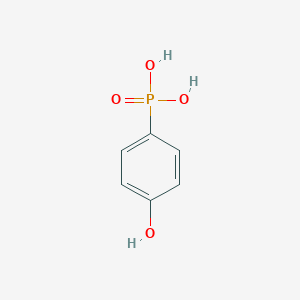
Phenyl trifluoromethanesulfonate
Overview
Description
Phenyl trifluoromethanesulfonate, also known as triflate, is a compound that has garnered attention due to its utility in various chemical syntheses. It serves as a precursor or intermediate in the formation of complex molecules, particularly in the context of introducing trifluoromethyl groups into other compounds. This functionality is crucial as trifluoromethyl groups can significantly alter the physical and chemical properties of molecules, making them valuable in pharmaceuticals, agrochemicals, and materials science .
Synthesis Analysis
The synthesis of this compound derivatives has been explored through several methods. One approach involves the gram-scale preparation of 2-(trimethylsilyl)this compound, which is a versatile precursor to o-benzyne. This synthesis starts with phenol and proceeds through a three-step sequence, yielding the desired product with a 66% overall yield after a single chromatographic purification . Another method describes the preparation of 1,1,1-trifluoro-3-phenylsulfonylpropene from methyl phenyl sulfone and ethyl trifluoroacetate, which can undergo further reactions to produce trifluoromethylated compounds .
Molecular Structure Analysis
While the papers provided do not delve into the detailed molecular structure analysis of this compound, the presence of the trifluoromethyl group is known to be highly electronegative, which can influence the reactivity and stability of the molecule. The molecular structure of such compounds is often designed to facilitate specific chemical reactions or to improve the material properties of the synthesized polymers .
Chemical Reactions Analysis
This compound and its derivatives participate in various chemical reactions. For instance, they can be used in nucleophilic trifluoromethylation of carbonyl compounds, disulfides, and other electrophiles, acting as a "CF3(-)" synthon . Radical (phenylsulfonyl)difluoromethylation of isocyanides under transition-metal-free conditions has also been reported, showcasing the compound's versatility in radical reactions . Additionally, the compound has been used in the synthesis of difluoromethyl-substituted pyrazoles through [3 + 2] cycloaddition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are significant for their application in various fields. For example, the linear perfluorinated poly(phenylene sulfide) synthesized from aryl sulfoxide exhibits a high melting temperature and low surface energy, indicating its potential for high-performance materials . The PVT properties and vapor pressure of phenyl trifluoromethyl sulfone (FS-13), a related compound, have been studied, highlighting its potential as an alternative to nitrobenzene in certain processes .
Scientific Research Applications
Organometallic Chemistry
Synthesis of Group 14 Metal Triflates : Trifluoromethanesulfonates of silicon, germanium, tin, and lead can be obtained by cleaving the corresponding phenyl derivatives with CF3SO3H. This method allows for the preparation of functional substituted triflate derivatives (Uhlig, 1991).
Reactions of Silanes Containing Two Triflate Groups : 1,2-Bis(trifluoromethanesulfonyloxy)tetramethyldisilane and dimethylsilylbis-(trifluoromethanesulfonate) are synthesized by displacing phenyl, chloro, and methyl groups in mono- and di-silanes. These compounds exhibit interesting reactivity towards alcohols and amines (Matyjaszewski & Chen, 1988).
Organic Synthesis
Catalysis in Acylation Reactions : Scandium trifluoromethanesulfonate, a commercially available Lewis acid, is highly effective in catalyzing the acylation of alcohols with acid anhydrides. It's especially efficient for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).
Vinyl and Aryl Triflates in Cross-Coupling Reactions : Vinyl and aryl trifluoromethanesulfonates, prepared from carbonyl compounds and phenols, are used in cross-coupling reactions with organometallics. They show superior regio- and diastereoselectivity in the Heck reaction compared to halides (Ritter, 1993).
Synthesis of Linear Perfluorinated Poly(phenylene sulfide) : Perfluorinated poly(phenylene sulfide) is synthesized via an electrophilic reaction in trifluoromethanesulfonic acid, demonstrating the utility of phenyl trifluoromethanesulfonate derivatives in polymer science (Miyatake et al., 1998).
Mechanism of Action
Target of Action
Phenyl trifluoromethanesulfonate, also known as phenyl triflate, is primarily used as an arylating agent . Its primary targets are molecules that can undergo arylation, such as ketones and anilines . Arylation is a chemical process that introduces an aryl group into a molecule, altering its structure and potentially its function.
Mode of Action
Phenyl triflate interacts with its targets through a process known as arylation . For instance, it can participate in the asymmetric α-arylation of ketones, a reaction catalyzed by Pd(dba)2 and difluorphos . It can also act as a reactant in the one-pot synthesis of carbazoles by palladium-catalyzed N-arylation of anilines .
Biochemical Pathways
The arylation process involving phenyl triflate can affect various biochemical pathways. For example, the asymmetric α-arylation of ketones can lead to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of the target molecule . Similarly, the N-arylation of anilines can result in the synthesis of carbazoles, compounds that have a wide range of biological activities .
Result of Action
The molecular and cellular effects of phenyl triflate’s action largely depend on the nature of the target molecule and the specific arylation reaction. For instance, in the asymmetric α-arylation of ketones, the result is the formation of a new carbon-carbon bond, which can significantly alter the structure and potentially the function of the ketone . In the N-arylation of anilines, the result is the synthesis of carbazoles, which have various biological activities .
Action Environment
The action, efficacy, and stability of phenyl triflate can be influenced by various environmental factors. For instance, the efficiency of the arylation process can be affected by the presence of a catalyst, such as Pd(dba)2 and difluorphos . Additionally, the reaction conditions, such as temperature and solvent, can also impact the reaction’s efficiency and the stability of phenyl triflate .
Safety and Hazards
Future Directions
Phenyl trifluoromethanesulfonate has been used in the synthesis of phenyl silicone resins . It has wide applications in high-power LED packaging, microlens coating, and seal materials used in extreme environments . The sulfur fluoride exchange (SuFEx) click reaction, which uses this compound, has revolutionized multiple research fields . The future of this compound lies in its potential applications in drug development, polymer science, and biochemistry .
properties
IUPAC Name |
phenyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O3S/c8-7(9,10)14(11,12)13-6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJHONXDTNBDTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338354 | |
| Record name | Phenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17763-67-6 | |
| Record name | Phenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



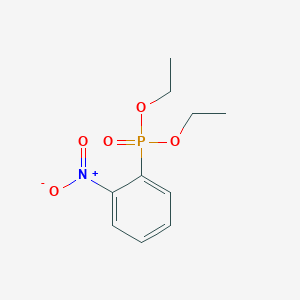
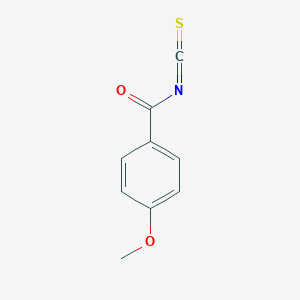
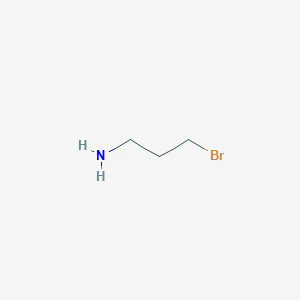

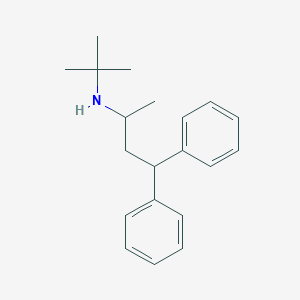
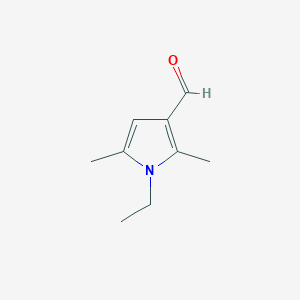
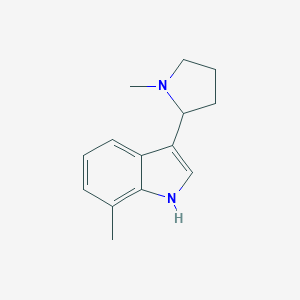
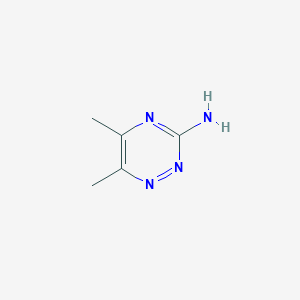
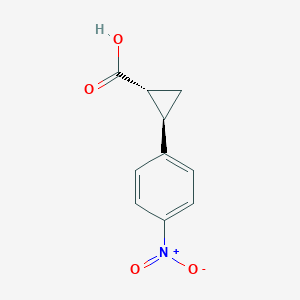
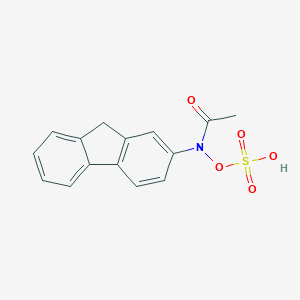
![(Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate](/img/structure/B98696.png)


